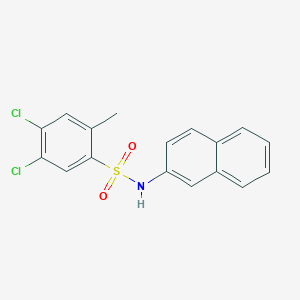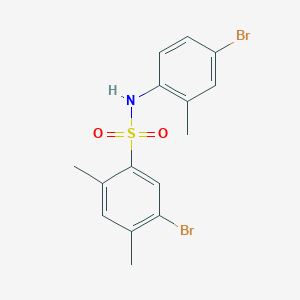
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide (5-BrN-4-Br2-MPh-2,4-DMBz-1-S) is an organic compound with a unique structure and a variety of applications in the scientific research field. It is a sulfonamide derivative of the aromatic compound, 2,4-dimethylbenzene-1-sulfonamide, with two additional bromine atoms substituted on the aromatic ring. This compound has been extensively studied for its ability to act as an inhibitor of enzymes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing the reactions they normally catalyze, thereby inhibiting their activity. Additionally, the compound may also act as an anti-cancer agent by interfering with the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S have not been extensively studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 5-BrN-4-Br2-MPh-2,4-DMBz-1-S in laboratory experiments include its ability to act as an inhibitor of enzymes, as well as its potential as an anti-cancer and anti-inflammatory agent. Additionally, its unique structure makes it relatively easy to synthesize and obtain in large quantities. However, the compound has not been extensively studied and its mechanism of action is not yet fully understood, which limits its use in laboratory experiments.
Future Directions
There are several potential future directions for the study of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S. These include further research into the compound’s mechanism of action, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent. Additionally, future studies could investigate the compound’s ability to inhibit other enzymes, as well as its potential therapeutic applications. Finally, further research could be conducted to determine the compound’s safety and efficacy in vivo.
Synthesis Methods
The synthesis of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol and 2,4-dimethylbenzene-1-sulfonyl chloride. The product of this reaction is then reacted with a bromine source, such as bromine or N-bromosuccinimide, to form the desired 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide. This synthesis method has been used in several research studies to obtain the compound for further analysis.
Scientific Research Applications
5-BrN-4-Br2-MPh-2,4-DMBz-1-S has been studied for its potential as an enzyme inhibitor and drug candidate. It has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. This compound has also been studied for its ability to act as an anti-cancer agent by inhibiting the growth of cancer cells. Furthermore, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
properties
IUPAC Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-6-11(3)15(8-13(9)17)21(19,20)18-14-5-4-12(16)7-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVTQPMPYVQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

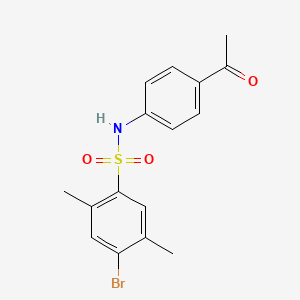

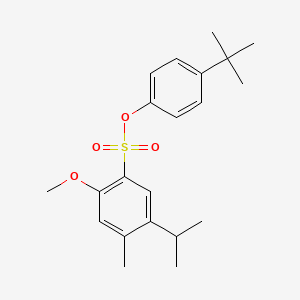
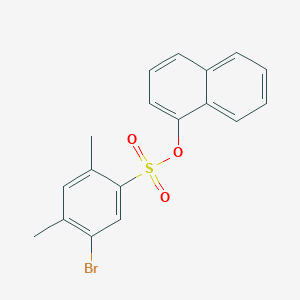


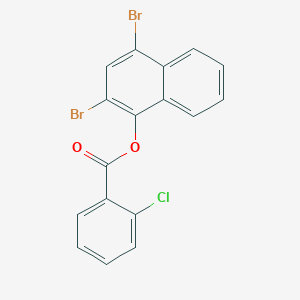
![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
